

A Head-to-Head Comparison of Enkephalin Derivatives for Researchers

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Compound of Interest		
Compound Name:	H-Tyr-D-Ala-Gly-Phe-Met-NH2	
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A comprehensive guide to the binding affinities, functional potencies, and physiological effects of key enkephalin analogs, supported by detailed experimental protocols and pathway visualizations.

This guide offers an objective comparison of prominent enkephalin derivatives, providing researchers, scientists, and drug development professionals with the necessary data to select the appropriate tool compounds for their studies. The information presented is collated from a range of experimental studies, with a focus on quantitative data and detailed methodologies.

Introduction to Enkephalins and Their Derivatives

Enkephalins are endogenous pentapeptides that play a crucial role in pain modulation by acting as ligands for opioid receptors. The two primary native enkephalins are Met-enkephalin (Tyr-Gly-Gly-Phe-Met) and Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu). However, their therapeutic potential is limited by rapid degradation in vivo. To overcome this, a multitude of synthetic derivatives have been developed with improved stability and receptor selectivity. This guide focuses on a head-to-head comparison of some of the most widely studied derivatives, including the mu-opioid receptor (MOR) selective agonist DAMGO and the delta-opioid receptor (DOR) preferring agonist DADLE, alongside other notable analogs.

Quantitative Comparison of Enkephalin Derivatives

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of selected enkephalin derivatives for the mu (μ), delta (δ), and kappa (κ) opioid receptors.



Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Enkephalin Derivatives

Derivative Name	Structure	Mu (μ) Ki (nM)	Delta (δ) Ki (nM)	Kappa (κ) Ki (nM)
Met-enkephalin	Tyr-Gly-Gly-Phe- Met	~20	High Affinity	Low Affinity
Leu-enkephalin	Tyr-Gly-Gly-Phe- Leu	Moderate Affinity	High Affinity	Low Affinity
DAMGO	[D-Ala², N- MePhe⁴, Gly- ol]⁵-enkephalin	1.23[1]	~615[1]	~615[1]
DADLE	[D-Ala², D-Leu⁵]- enkephalin	1.3[1]	1.2[1]	35

Note: Data is compiled from various sources and experimental conditions may vary. A comprehensive dataset from a single source is not readily available.

Table 2: Functional Potency (EC50/IC50, nM) of Enkephalin Derivatives

Derivative Name	Assay Type	Mu (μ) EC50/IC50 (nM)	Delta (δ) EC50/IC50 (nM)	Kappa (κ) EC50/IC50 (nM)
DAMGO	[³⁵ S]GTPyS Binding / cAMP Assay	12.8 / 3.23	-	-
DADLE	GTPyS Assay	4.7	1.8	>1000

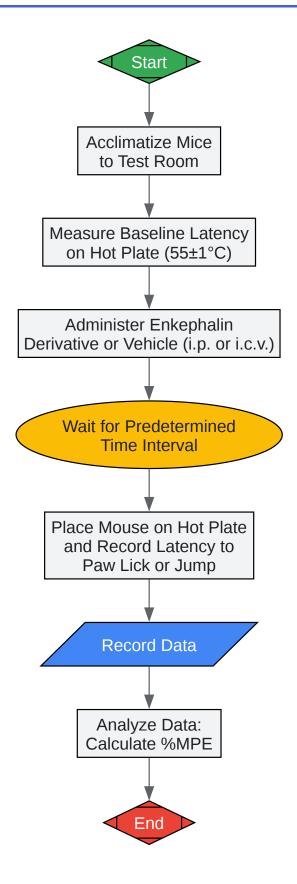
Signaling Pathways and Experimental Workflows

The activation of opioid receptors by enkephalin derivatives initiates a cascade of intracellular signaling events. The following diagrams, generated using the DOT language, illustrate the canonical G-protein coupled receptor (GPCR) signaling pathway and a typical experimental workflow for assessing analgesic efficacy.









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References

- 1. Novel quantitative reverse-transcribed polymerase chain reaction of mu opioid receptor mRNA level - PubMed [pubmed.ncbi.nlm.nih.gov]
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